3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
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Overview
Description
3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a compound that features a benzoic acid moiety linked to a pyrazole ring substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Coupling with Benzoic Acid: The final step involves coupling the nitro-substituted pyrazole with benzoic acid or its derivatives using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration step and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Coupling Reactions:
Common Reagents and Conditions:
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorinating agents.
Coupling Reactions: Suzuki-Miyaura coupling using boronic acids and palladium catalysts.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Substituted Pyrazoles: Formed from coupling reactions.
Scientific Research Applications
3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid depends on its specific application:
Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to antimicrobial or anticancer effects.
Chemical Reactivity: The pyrazole ring can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions.
Comparison with Similar Compounds
3-(1H-pyrazol-1-yl)benzoic acid: Lacks the nitro group, resulting in different reactivity and biological activity.
3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid: The amino group provides different electronic properties and reactivity compared to the nitro group.
Uniqueness: 3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to the presence of both a nitro-substituted pyrazole ring and a benzoic acid moiety, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-[(3-nitropyrazol-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-11(16)9-3-1-2-8(6-9)7-13-5-4-10(12-13)14(17)18/h1-6H,7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWADYMLQJVXRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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